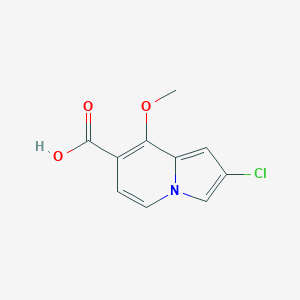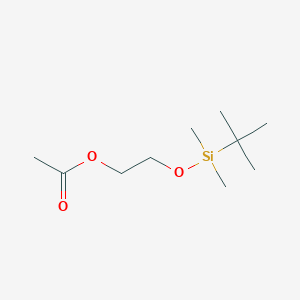
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is an organic compound commonly used in organic synthesis. It is a derivative of ethyl acetate where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized as a protecting group for alcohols in various chemical reactions due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate typically involves the reaction of ethyl acetate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Ethyl acetate+TBDMSCl→2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the TBDMS group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive hydroxyl groups during synthesis.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
作用機序
The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate exerts its effects involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .
類似化合物との比較
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)ethanol: Similar structure but with an alcohol group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Contains an aldehyde group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetic acid: Features a carboxylic acid group instead of an acetate.
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ease of removal under mild conditions further enhances its utility in complex synthetic pathways .
特性
分子式 |
C10H22O3Si |
|---|---|
分子量 |
218.36 g/mol |
IUPAC名 |
2-[tert-butyl(dimethyl)silyl]oxyethyl acetate |
InChI |
InChI=1S/C10H22O3Si/c1-9(11)12-7-8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChIキー |
XEEZLGZJXJUDTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

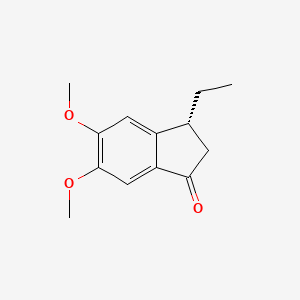

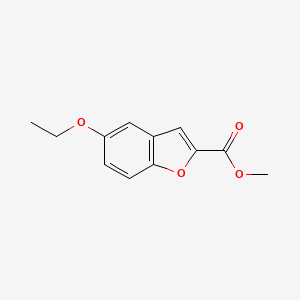
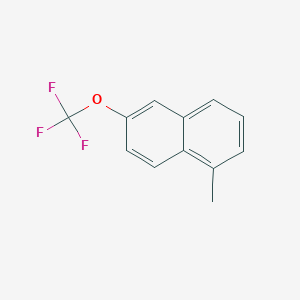


![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
